An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-(methylamino)piperidin-1-yl)ethanone
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-(methylamino)piperidin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a drug candidate from initial synthesis to clinical application is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, excretion, and toxicity (ADME-T), and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(3-(methylamino)piperidin-1-yl)ethanone , a piperidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on the foundational principles and gold-standard methodologies for determining these properties. It combines theoretical explanations with detailed, field-proven experimental protocols and authoritative computational predictions to offer a robust framework for its characterization. We will delve into the critical parameters of ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility, providing both the "how" and the "why" behind these essential measurements.
Molecular Structure and Physicochemical Implications
Understanding the structure of 1-(3-(methylamino)piperidin-1-yl)ethanone is paramount to predicting its behavior in a biological system. The molecule, with the chemical formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol , possesses distinct functional groups that define its properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | - |
| Molecular Weight | 156.23 g/mol | - |
| CAS Number | 1353995-00-2 (for (R)-enantiomer) | International Laboratory USA |
The key structural features are:
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A piperidine ring , a common scaffold in medicinal chemistry.[1]
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A tertiary amine within the piperidine ring, which is acylated to form a tertiary amide. This significantly reduces the basicity of the ring nitrogen.
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A secondary amine (methylamino group) at the 3-position, which is the primary basic center of the molecule.
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An acetyl group , which introduces a polar carbonyl group capable of acting as a hydrogen bond acceptor.
These features suggest that the molecule is a base, capable of being protonated at physiological pH, with moderate polarity.
Caption: Workflow for pKa determination via potentiometric titration.
Predicted pKa Value
In the absence of experimental data, computational tools provide reliable estimates.
| Predicted Physicochemical Properties | Value | Prediction Tool |
| pKa (most basic) | 9.5 ± 0.4 | ChemAxon |
| logP | 0.85 ± 0.3 | ChemAxon |
| Aqueous Solubility (pH 7.4) | 25 mg/mL | ChemAxon |
Note: Predicted values are estimates and should be confirmed experimentally.
Lipophilicity (logP & logD)
Lipophilicity is a critical determinant of a drug's ADME properties, influencing its ability to cross cell membranes, bind to plasma proteins, and interact with metabolic enzymes. It is typically measured as the partition coefficient (P) between n-octanol and water. [2]* logP is the logarithm of the partition coefficient of the neutral form of the molecule.
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logD is the logarithm of the distribution coefficient, which accounts for all species (neutral and ionized) at a specific pH. For a basic compound like this one, logD is pH-dependent and more physiologically relevant. [3]
Experimental Determination: Shake-Flask Method
The shake-flask method is the universally accepted "gold standard" for logP and logD determination. [2][3] Protocol Causality: This method directly measures the partitioning of the analyte between two immiscible phases at equilibrium, providing a true thermodynamic value. [4]Pre-saturation of the solvents is essential to prevent volume changes during the experiment. The choice of analytical method (e.g., LC-MS) provides the sensitivity and specificity needed to accurately quantify the compound in each phase, especially when partitioning is highly skewed.
Step-by-Step Methodology:
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Solvent Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing them vigorously and allowing the phases to separate overnight.
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Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely the aqueous buffer for this compound).
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Partitioning: Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and PBS (e.g., in a 1:1 volume ratio) in a screw-cap vial.
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Equilibration: Gently agitate the vial on a rotator at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached. [5]5. Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
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Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.
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Calculation: Calculate logD using the formula: logD = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Caption: Workflow for logD determination using the shake-flask method.
Predicted Lipophilicity
The predicted logP of 0.85 suggests the neutral form of the molecule has moderate lipophilicity. However, at physiological pH 7.4, the compound will be significantly protonated due to its high pKa. The logD at pH 7.4 can be estimated from the logP and pKa using the Henderson-Hasselbalch equation: logD ≈ logP - log(1 + 10^(pKa - pH)) For a pKa of 9.5 and logP of 0.85 at pH 7.4, the calculated logD is approximately -0.8, indicating that the ionized form is more soluble in the aqueous phase, as expected.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and its overall bioavailability. [6]Low solubility is a major hurdle in drug development. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most relevant value for formulation and biopharmaceutical assessment. [7]
Experimental Determination: Thermodynamic Shake-Flask Method
Protocol Causality: This method is chosen to determine the true equilibrium solubility, avoiding the overestimation that can occur with kinetic methods where compounds are first dissolved in an organic solvent. [8]Adding an excess of the solid compound ensures that a saturated solution is formed. The extended incubation time allows the system to reach thermodynamic equilibrium.
Step-by-Step Methodology:
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Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., PBS at pH 7.4).
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Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached. [7]3. Sample Processing: After incubation, check for the presence of undissolved solid. Filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all solid particles.
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Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
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Result: The measured concentration is reported as the thermodynamic solubility in units such as mg/mL or µM.
Caption: Workflow for thermodynamic solubility determination.
Predicted Solubility
Computational models predict a high aqueous solubility of 25 mg/mL at pH 7.4. This is consistent with the molecule's structure: it is a small molecule with multiple polar, hydrogen-bonding groups and a low calculated logD, all of which favor aqueous solubility.
Summary and Conclusion
The physicochemical properties of 1-(3-(methylamino)piperidin-1-yl)ethanone, as characterized by established methodologies and computational predictions, paint a profile of a basic, water-soluble compound with low to moderate lipophilicity at physiological pH.
| Property | Predicted Value | Implication for Drug Development |
| pKa | ~9.5 | Primarily ionized in the acidic stomach and blood plasma; may impact membrane permeability. |
| logP (neutral) | ~0.85 | The uncharged form has balanced lipophilicity, suitable for interacting with biological targets. |
| logD (pH 7.4) | ~ -0.8 | High aqueous solubility, low potential for membrane permeation via passive diffusion. |
| Solubility (pH 7.4) | ~25 mg/mL | High solubility is favorable for formulation and oral absorption, reducing risks of poor bioavailability. [6] |
Overall Assessment: The predicted physicochemical profile of 1-(3-(methylamino)piperidin-1-yl)ethanone is generally favorable for an orally administered drug candidate, particularly concerning its high aqueous solubility. The primary challenge may lie in its low lipophilicity at physiological pH (low logD), which could limit its ability to cross biological membranes like the blood-brain barrier. This technical guide provides the essential theoretical framework and practical, validated protocols necessary for the empirical determination and confirmation of these critical properties, enabling informed decisions in the drug development process.
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